molecular formula C12H14F2N2O2 B1508472 1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine CAS No. 1093211-85-8

1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine

Cat. No.: B1508472
CAS No.: 1093211-85-8
M. Wt: 256.25 g/mol
InChI Key: MPZINTHEMFDGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine is a key synthetic intermediate in medicinal chemistry, particularly valued for its role in the discovery and development of novel enzyme inhibitors. Its core structure, featuring a piperazine moiety linked to a difluorobenzodioxole ring, is frequently employed in the design of compounds that target specific enzymatic pathways. Scientific literature highlights its application as a critical building block in the synthesis of potent and selective modulators of Fatty Acid Amide Hydrolase (FAAH), an enzyme targeted for therapeutic intervention in disorders of the central nervous system . This compound serves researchers as a versatile scaffold for constructing more complex molecules aimed at probing biological mechanisms and developing new pharmacological tools. Its use in patented synthetic routes underscores its importance in early-stage drug discovery programs focused on creating targeted therapies .

Properties

IUPAC Name

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2/c13-12(14)17-10-2-1-9(7-11(10)18-12)8-16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZINTHEMFDGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC3=C(C=C2)OC(O3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342023
Record name Difluoromethylenedioxybenzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093211-85-8
Record name Difluoromethylenedioxybenzylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093211858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluoromethylenedioxybenzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIFLUOROMETHYLENEDIOXYBENZYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECS4JU9S88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Method 1: Direct Alkylation of Benzodioxolyl Derivatives

Process:

  • The benzodioxolyl core, specifically 2,2-difluoro-2H-1,3-benzodioxol-5-yl methyl derivatives, are synthesized via electrophilic substitution reactions.
  • The methyl group at position 5 is activated through halogenation (e.g., chloromethylation) to generate a reactive intermediate.
  • This intermediate undergoes nucleophilic substitution with piperazine derivatives under basic conditions.

Reaction Scheme:

Benzodioxolyl methyl halide + Piperazine → Final compound

Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Base: Potassium carbonate or sodium hydride
  • Temperature: 80–120°C
  • Time: 12–24 hours

Advantages:

  • High regioselectivity
  • Suitable for scale-up

Data Table Summarizing Preparation Methods

Method Key Reagents Solvent Temperature Reaction Time Advantages Limitations
Direct Alkylation Benzodioxolyl methyl halide, Piperazine DMF, acetonitrile 80–120°C 12–24 hrs High regioselectivity, straightforward Requires halogenation step
Fluorination & Coupling Benzodioxolyl methyl precursor, DAST/Selectfluor DCM -20°C to RT 4–8 hrs Precise fluorination Sensitive to over-fluorination
Carbamate/Urea Coupling Benzodioxolyl methyl carbamate, Piperazine Toluene, ethanol 100–150°C Several hours Versatile linkage formation Requires multiple steps

Research Findings and Notes

  • Fluorination Techniques: Fluorination of aromatic methyl groups with reagents like DAST or Selectfluor is well-documented for introducing difluoro groups, which enhances metabolic stability and bioactivity.

  • Coupling Strategies: Nucleophilic substitution of halogenated benzodioxolyl intermediates with piperazine derivatives is a common and efficient route, as demonstrated in patents US8530476B2 and US7598249B2.

  • Reaction Optimization: Solvent choice, temperature control, and reagent stoichiometry critically influence yield and purity. Use of polar aprotic solvents such as DMF or DCM is preferred.

  • Purification: Column chromatography and recrystallization are standard for isolating high-purity final products.

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzodioxole derivatives, while reduction can lead to the formation of partially or fully reduced piperazine derivatives.

Scientific Research Applications

1-[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. The difluorobenzodioxole moiety can interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)methylpiperazine Derivatives

  • Compound I (1-[(1,3-benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine) : Substituents: Lacks difluoro substitution on the benzodioxole ring but includes a 3-fluorobenzoyl group. Conformation: Piperazine adopts a chair conformation with equatorial benzodioxolylmethyl positioning.
  • Compound 8014-1119 (1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chlorobenzoyl)piperazine) : Substituents: Features a 4-chlorobenzoyl group instead of difluoro substitution.

1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazine (2q) :

  • Structural Variation : Contains a dihydrobenzodioxin ring instead of benzodioxole.
  • Conformational Impact : Reduced ring rigidity compared to the target compound, possibly affecting binding pocket compatibility in biological targets.

Pharmacologically Relevant Piperazine Derivatives

Benzylpiperazines (BZP, MDBP) :

  • N-Benzylpiperazine (BZP) : Lacks the benzodioxole moiety, leading to lower serotonin receptor affinity compared to the target compound.
  • 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) : Shares the benzodioxole group but lacks difluoro substitution. The absence of fluorine may reduce metabolic stability and electron-withdrawing effects.

Phenylpiperazines (TFMPP, mCPP) :

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : A phenylpiperazine with a strong electron-withdrawing CF₃ group. Exhibits 5-HT1B receptor agonism, whereas the target compound’s benzodioxolylmethyl group may favor 5-HT2A interactions .

Crystallographic and Conformational Comparisons

  • Crystal Structures of Benzodioxolylmethyl Piperazines :
    • Piperazine rings in analogs I–III adopt chair conformations with equatorial benzodioxolylmethyl groups.
    • The difluoro substitution in the target compound may induce subtle conformational changes in the benzodioxole ring (e.g., increased planarity), affecting intermolecular interactions and crystal packing.

Biological Activity

1-[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a difluorobenzodioxole moiety, which is known for its diverse pharmacological properties, combined with a piperazine ring that enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with piperazine. Common conditions include the use of potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The difluorobenzodioxole moiety may modulate enzyme activity through competitive inhibition or allosteric modulation, while the piperazine ring enhances binding affinity and specificity to target sites.

Antitumor Activity

The compound's potential as an anticancer agent is under investigation. Compounds with similar structures have demonstrated cytotoxic effects in various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest through modulation of signaling pathways associated with tumor growth .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of benzodioxole can exhibit anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening A study on benzodioxole derivatives found significant activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for this compound .
Cytotoxicity Assays In vitro studies on related piperazine derivatives showed IC50 values indicating strong cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), pointing to a promising avenue for further exploration with our compound .
Inflammation Models Compounds similar to this compound have been shown to reduce edema in animal models of inflammation, highlighting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via acid-amine coupling using reagents like 2-chloroethanol or propargyl bromide in polar solvents (e.g., DMF or dichloromethane) under reflux or microwave-assisted conditions. Key steps include:

  • Alkylation of the piperazine nitrogen with a benzodioxole-containing electrophile.
  • Optimization of base (e.g., K₂CO₃) to deprotonate the piperazine and drive the reaction .
  • Monitoring via TLC and purification using silica gel chromatography (ethyl acetate/hexane gradients). Yield improvements are achieved by controlling temperature and stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing structural features of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent positions on the piperazine ring and benzodioxole moiety. For instance, methylene protons adjacent to the benzodioxole group resonate at δ ~3.5–4.0 ppm .
  • IR Spectroscopy : Confirms C-F stretching (1050–1150 cm⁻¹) in the difluorobenzodioxole group and N-H/N-C bonds in the piperazine ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of the benzodioxolemethyl group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s biological activity?

  • Methodological Answer :

  • Substituent Analysis : Modifying the benzodioxole’s fluorine atoms (e.g., replacing difluoro with chloro) alters lipophilicity and target binding. Piperazine substituents (e.g., methyl, ethoxyethyl) influence receptor affinity. For example:
Substituent PositionBiological Activity TrendReference
4-MethylpiperazineHigh 5-HT1A receptor affinity
Ethoxyethyl side chainEnhanced lipophilicity
  • Computational Modeling : Docking studies (e.g., with serotonin receptors) predict steric/electronic effects of substituents. For instance, N-sulfonylation disrupts salt bridges with E167 in PLpro, reducing activity .

Q. What strategies resolve contradictions between in vitro cytotoxicity and in vivo toxicity profiles?

  • Methodological Answer :

  • Beta-Cyclodextrin Inclusion : Reduces toxicity by enhancing solubility but may lower biological activity due to reduced membrane permeability .
  • Dose-Response Analysis : Compare IC₅₀ (e.g., MDA-MB-231 cells) with LD₅₀ (rodent models). For example, modified piperazines show low toxicity (LD₅₀ > 500 mg/kg) but require higher concentrations for apoptosis induction .
  • Metabolic Profiling : Assess hepatic metabolism (e.g., CYP450 enzymes) to identify toxic intermediates .

Q. How can molecular docking elucidate the compound’s interaction with therapeutic targets like 5-HT1A receptors or PLpro?

  • Methodological Answer :

  • Target Preparation : Retrieve 5-HT1A receptor (PDB: 7E2Z) or PLpro (PDB: 7CMD) structures. Protonate and optimize hydrogen bonds.
  • Ligand Docking : Use AutoDock Vina to simulate binding. Key findings:
  • Piperazine’s nitrogen forms hydrogen bonds with D116 (5-HT1A) or E167 (PLpro).
  • Benzodioxole’s fluorine atoms enhance hydrophobic interactions .
  • Free Energy Calculations (MM/GBSA) : Quantify binding affinities for SAR refinement .

Data Contradiction Analysis

Q. Why do some studies report antiplatelet activity for piperazine derivatives while others emphasize CNS effects?

  • Methodological Answer :

  • Target Selectivity : Antiplatelet activity correlates with COX-1 inhibition (e.g., via sulfonyl groups), whereas CNS activity depends on 5-HT1A/D2 receptor binding. For example, 4-methylpiperazine derivatives show dual activity, but substituent bulkiness shifts selectivity .
  • Assay Conditions : Antiplatelet studies use platelet-rich plasma (PRP), while CNS assays employ radioligand binding (e.g., [³H]-8-OH-DPAT for 5-HT1A). Divergent results arise from concentration thresholds (e.g., IC₅₀ < 1 μM for antiplatelet vs. Ki < 10 nM for CNS targets) .

Experimental Design Considerations

Q. What in vitro and in vivo models are optimal for evaluating anticancer activity?

  • Methodological Answer :

  • In Vitro :
  • Cell Lines : MDA-MB-231 (triple-negative breast cancer) or A549 (lung adenocarcinoma).
  • Assays : MTT for viability; Annexin V/PI staining for apoptosis; cell cycle analysis (e.g., S-phase arrest via flow cytometry) .
  • In Vivo :
  • Xenograft Models : Nude mice inoculated with MDA-MB-231 cells. Administer compound (10–50 mg/kg, i.p.) and monitor tumor volume vs. controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.